Pan-KRAS-IN-4 is a small molecule inhibitor designed to target the KRAS protein, a key player in numerous cancers due to its frequent mutations. This compound represents a significant advancement in the development of targeted therapies aimed at KRAS-driven malignancies, which include lung, colorectal, and pancreatic cancers. The compound's mechanism involves selectively inhibiting the active state of KRAS, thereby disrupting downstream signaling pathways that promote tumor growth and survival.
Pan-KRAS-IN-4 is classified as a pan-KRAS inhibitor, meaning it is designed to inhibit multiple variants of the KRAS protein rather than targeting a specific mutation. This classification is crucial because KRAS mutations vary widely among different tumors, making broad-spectrum inhibitors particularly valuable in clinical settings. The compound has been synthesized and analyzed in various studies, demonstrating potent anti-tumor activity across different cancer cell lines .
The synthesis of pan-KRAS-IN-4 involves several key steps:
The molecular structure of pan-KRAS-IN-4 has been elucidated through high-resolution crystallography studies. Key features include:
Pan-KRAS-IN-4 undergoes several key reactions upon interaction with KRAS:
The mechanism of action for pan-KRAS-IN-4 primarily involves:
Pan-KRAS-IN-4 exhibits several notable physical and chemical properties:
Pan-KRAS-IN-4 has significant applications in cancer research:
KRAS (Kirsten Rat Sarcoma Viral Oncogene Homolog) is the most frequently mutated oncogene in human malignancies, with activating mutations occurring in approximately 20% of all cancers [3] [6]. These mutations drive tumorigenesis through constitutive activation of signaling pathways that regulate cell proliferation, survival, and metabolism. The prevalence of KRAS mutations exhibits significant tissue-specific heterogeneity:
The most common KRAS mutations occur at codon 12 (G12D, G12V, G12C), codon 13 (G13D), and codon 61 (Q61H/L/R), with distinct allele distributions across cancer types. For example, G12D dominates in PDAC (29.19%) and CRC, while G12C is most prevalent in NSCLC (13.43%) [2] [9]. KRAS mutations initiate and sustain tumor growth through persistent activation of downstream effectors including the MAPK/ERK and PI3K/AKT pathways, rewiring cellular metabolism and creating an immunosuppressive tumor microenvironment [7] [10].
Table 1: KRAS Mutation Prevalence in Major Cancers
Cancer Type | Mutation Prevalence | Most Common Alleles |
---|---|---|
Pancreatic ductal adenocarcinoma | 88-94% | G12D (29%), G12V (23%) |
Colorectal cancer | 40-50% | G12D (29%), G12V (23%), G13D (9%) |
Non-small cell lung cancer | 30-35% | G12C (14%), G12V (10%), G12D (7%) |
Other solid tumors | 8.7% average | G12D, G12V, G13D |
For decades, KRAS was considered "undruggable" due to three fundamental challenges:
Early efforts focused on indirect approaches:
The discovery that KRAS oncoproteins cycle between active (GTP-bound) and inactive (GDP-bound) states enabled a paradigm shift toward inactive-state inhibitors with broader mutation coverage [1] [4].
Pan-KRAS inhibitors represent a transformative approach targeting multiple mutant variants through:
This class addresses limitations of allele-specific inhibitors by covering prevalent non-G12C mutations (G12D, G12V, G13D) and rare variants (Q61H, A146V/T) that collectively represent >85% of KRAS-driven cancers [1] [6]. Pan-KRAS-IN-4 exemplifies this strategy with preclinical activity across 15+ KRAS mutants while sparing wild-type cells [1] [4].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3